KGA-2727 KGA-2727 KGA-2727 is a potent and selective SGLT1 inhibitor for the treatment of diabete. KGA-2727 inhibited SGLT1 potently and highly selectively in an in vitro assay using cells transiently expressing recombinant SGLTs. KGA-2727 inhibited the absorption of glucose but not that of fructose. It has inhibition constant (Ki) values of 97 and 13,600 nM for human (h) SGLT1 and hSGLT2, respectively.
Brand Name: Vulcanchem
CAS No.: 666842-36-0
VCID: VC0531732
InChI: InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1
SMILES: CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Molecular Formula: C26H40N4O8
Molecular Weight: 536.6 g/mol

KGA-2727

CAS No.: 666842-36-0

Cat. No.: VC0531732

Molecular Formula: C26H40N4O8

Molecular Weight: 536.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

KGA-2727 - 666842-36-0

Specification

CAS No. 666842-36-0
Molecular Formula C26H40N4O8
Molecular Weight 536.6 g/mol
IUPAC Name 3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide
Standard InChI InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1
Standard InChI Key MDBARDSTXONTFS-MNDUUMEHSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C
SMILES CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Canonical SMILES CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
Appearance Solid powder

Introduction

Chemical Structure and Pharmacological Profile

Molecular Characteristics

KGA-2727’s chemical formula is C26H40N4O8\text{C}_{26}\text{H}_{40}\text{N}_4\text{O}_8, with a molecular weight of 536.62 g/mol . The compound’s structure includes a glucopyranosyloxy group linked to a pyrazole ring, enhancing its affinity for SGLT1’s glucose-binding pocket . Cryo-EM studies of SGLT1 complexes reveal that KGA-2727 occupies the substrate-binding site, sterically hindering glucose translocation .

Table 1: Pharmacological Properties of KGA-2727

PropertyValueSource
KiK_i (Human SGLT1)97.4nM97.4 \, \text{nM}
KiK_i (Rat SGLT1)43.5nM43.5 \, \text{nM}
Selectivity (SGLT2/SGLT1)140 (Human), 390 (Rat)
Solubility (DMSO)186.35mM186.35 \, \text{mM}
CAS Number666842-36-0

Solubility and Formulation

KGA-2727 exhibits high solubility in DMSO (100mg/mL100 \, \text{mg/mL}) and water (100mg/mL100 \, \text{mg/mL}), facilitating in vitro and in vivo applications . Chronic studies in Zucker diabetic fatty (ZDF) rats utilized oral doses formulated in 0.5% methylcellulose, demonstrating stable pharmacokinetics .

In Vitro and In Vivo Efficacy

Mechanistic Studies

In COS-7 cells expressing recombinant SGLT1, KGA-2727 dose-dependently inhibited α-methyl-D-glucopyranoside (AMG) uptake (IC50=0.11μMIC_{50} = 0.1–1 \, \mu\text{M}) . Dixon plot analysis confirmed competitive inhibition, with linear regression supporting binding to the glucose recognition site .

Acute Glucose Regulation

In streptozotocin-induced diabetic rats, a single dose of KGA-2727 (0.1mg/kg0.1 \, \text{mg/kg}) attenuated postprandial hyperglycemia by 40% during oral glucose tolerance tests . Fecal glucose excretion increased by 2.5-fold, confirming delayed intestinal absorption .

Chronic Metabolic Effects

Chronic administration in ZDF rats (10mg/kg/day10 \, \text{mg/kg/day}, 8 weeks) reduced glycated hemoglobin (HbA1c\text{HbA1c}) from 9.8%9.8\% to 7.2%7.2\% and preserved pancreatic islet morphology . Urinary glucose excretion decreased by 60%, contrasting with SGLT2 inhibitors that increase glucosuria .

Table 2: In Vivo Efficacy in ZDF Rats

ParameterChange vs. ControlSource
Plasma Glucose35%-35\%
HbA1c26%-26\%
Urinary Glucose60%-60\%
Insulin Secretion+50%+50\%

Impact on Glucose Homeostasis and Insulin Secretion

Glucagon-Like Peptide-1 (GLP-1) Modulation

KGA-2727 increased portal vein GLP-1 levels by 80% in ZDF rats, suggesting enhanced L-cell stimulation due to prolonged intestinal glucose retention . This paracrine effect may synergize with direct SGLT1 inhibition to improve β-cell function .

Renal and Pancreatic Protection

Histopathological analysis revealed reduced distal tubule dilation and fibrosis in ZDF rat kidneys, likely due to mitigated glucotoxicity . Pancreatic islets exhibited preserved insulin-positive cell mass, correlating with improved glucose-stimulated insulin secretion .

Comparative Analysis with Other SGLT Inhibitors

Selectivity Over SGLT2

Unlike sotagliflozin (dual SGLT1/2 inhibitor), KGA-2727’s 140-fold selectivity for SGLT1 minimizes renal glucose excretion, reducing dehydration and hypotension risks . Phlorizin, a non-selective inhibitor, lacks clinical utility due to poor oral bioavailability and short half-life .

Synergy with SGLT2 Inhibitors

Combining KGA-2727 with empagliflozin (SGLT2 inhibitor) in rodent models showed additive reductions in HbA1c, suggesting potential for dual therapy in severe diabetes .

Clinical Implications and Future Directions

Unresolved Challenges

Despite promising preclinical data, human trials are needed to validate safety and efficacy. Structural analogs with improved blood-brain barrier penetration could address potential neuroprotective applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator